molecular formula C16H24N2O2 B13883026 Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13883026
M. Wt: 276.37 g/mol
InChI Key: GTVJALPCYKCDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the piperidine derivative class, a scaffold recognized for its wide range of pharmacological activities and presence in various therapeutic agents . The structure features a piperidine ring, an ethyl linker with a methylamino group, and a benzyloxycarbonyl (Cbz) protecting group, making it a valuable intermediate for synthesizing more complex molecules. Piperidine derivatives are extensively studied for their potential effects on the central nervous system. For instance, research on structurally related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine compounds has demonstrated potent anti-acetylcholinesterase (AChE) activity, which is a key target for investigating treatments for neurological conditions such as dementia . Furthermore, recent studies highlight benzylpiperidine derivatives as novel, reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme targeted for its potential in pain and inflammation research, as well as neuroinflammation and cancer . Computer-aided evaluations predict that new piperidine derivatives can interact with a broad spectrum of biological targets, including various enzymes, receptors, and ion channels, indicating potential applicability in developing anticancer agents, local anesthetics, antiarrhythmics, and antimicrobials . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-17-10-7-14-8-11-18(12-9-14)16(19)20-13-15-5-3-2-4-6-15/h2-6,14,17H,7-13H2,1H3

InChI Key

GTVJALPCYKCDID-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Protection of the piperidine nitrogen as a benzyl carbamate.
  • Introduction of the 2-(methylamino)ethyl side chain via reductive amination or nucleophilic substitution.
  • Purification and isolation of the final compound.

Detailed Preparation Routes from Patents and Literature

Reductive Amination Approach

A key method involves reductive amination of a piperidine-4-carboxylate intermediate with methylamine or a methylaminoethyl derivative, followed by reduction.

  • Starting materials : Benzyl 4-piperidone-1-carboxylate or related piperidine-4-one derivatives.
  • Reagents : Methylamine, sodium borohydride or sodium triacetoxyborohydride as reducing agents.
  • Conditions : Mild temperatures (room temperature to 50 °C), solvents such as methanol or ethanol.
  • Advantages : Avoids use of highly reactive or dangerous reagents like lithium aluminum hydride, offers high yields and operational simplicity.
  • Example : The molar ratio of the piperidine ketone to sodium borohydride is typically 1:1 to 1:6, with trifluoroacetic acid used to facilitate imine formation in ratios of 1:1 to 1:6.
Protection and Deprotection Steps
  • Protection : The piperidine nitrogen is protected by benzyl chloroformate (Cbz-Cl) to form benzyl carbamate.
  • Deprotection : Hydrogenolysis under mild catalytic hydrogenation conditions (e.g., Pd/C, H2) to remove the benzyl group if needed.
  • This step ensures selective functionalization of other positions on the piperidine ring without affecting the nitrogen.
Alternative Synthetic Routes
  • Use of ethyl formate extraction and solvent partitioning to purify intermediates.
  • Use of tartaric acid derivatives (e.g., L-di-p-toluoyltartaric acid) to form salts for crystallization and purification.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Protection of piperidine N Benzyl chloroformate, base (e.g., NaHCO3) 0–25 °C 85–95 Formation of benzyl carbamate
Reductive amination Methylamine, sodium borohydride, TFA Room temp to 50 °C 75–90 Imine formation followed by reduction
Salt formation and purification L-di-p-toluoyltartaric acid, methanol wash 0–60 °C 80–90 Crystallization of salt for purity
Deprotection (if applicable) Pd/C, H2 Room temp 90–95 Removal of benzyl protecting group

Analysis of Preparation Methods

  • Safety : The avoidance of lithium aluminum hydride and other highly reactive hydrides enhances safety and scalability.
  • Yield and Purity : The use of sodium borohydride and trifluoroacetic acid in controlled molar ratios produces high yields with good purity.
  • Scalability : The methods described are amenable to industrial scale-up due to mild conditions and inexpensive reagents.
  • Selectivity : Protection of the piperidine nitrogen as benzyl carbamate allows selective functionalization at the 4-position.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with key amino acid residues in the enzyme’s active site, such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The target compound’s analogs differ in substituent type, position, and functional groups. Key examples include:

Compound Name Substituent at 4-Position Molecular Formula CAS Number Key Properties/Applications References
Benzyl 4-aminopiperidine-1-carboxylate Amino (-NH2) C13H18N2O2 120278-07-1 Limited toxicological data; used in synthesis
Benzyl 4-(ethylamino)piperidine-1-carboxylate Ethylamino (-NHCH2CH3) C15H22N2O2 159874-38-1 High structural similarity; similarity score 0.93
Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate Methylaminomethyl (-CH2NHCH3) C15H22N2O2 876316-35-7 Shorter alkyl chain; potential CNS applications
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 3-Ethoxy-3-oxopropyl (-CH2COOEt) C17H23NO4 Not specified No known hazards; ester functionality
Benzyl 4-((2-aminoethoxy)methyl)piperidine-1-carboxylate (2-Aminoethoxy)methyl (-CH2OCH2CH2NH2) C16H24N2O3 122021-01-6 Ethoxy spacer; used in peptide mimics
Key Observations:
  • Amino Group Modifications: Ethylamino (CAS 159874-38-1) and methylaminoethyl substituents differ in steric bulk and hydrogen-bonding capacity, influencing solubility and bioavailability .
  • Safety Profiles : Substituents like the 3-ethoxy-3-oxopropyl group () reduce hazards compared to primary amines (), which lack toxicological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.